9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine
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Overview
Description
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine is a heterocyclic compound with a bicyclic ring system. This compound is known for its unique stereochemistry, which has been confirmed through single-crystal X-ray analysis . The bicyclic ring system adopts a cis-decalin-like conformation, minimizing steric repulsion involving the bridgehead phenyl substituent .
Preparation Methods
The synthesis of 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its activity on certain receptors . Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine can be compared with other similar compounds, such as 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its reactivity and interactions.
Properties
CAS No. |
132352-08-0 |
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Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
9,9a-diphenyl-1,2,3,4,6,7-hexahydropyrazino[1,2-a]pyrimidine |
InChI |
InChI=1S/C19H21N3/c1-3-8-16(9-4-1)18-19(17-10-5-2-6-11-17)21-12-7-14-22(19)15-13-20-18/h1-6,8-11,21H,7,12-15H2 |
InChI Key |
MRKJPCPRAVCFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(C(=NCCN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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